molecular formula C6H16N2O2S B2709150 2-amino-N-tert-butylethane-1-sulfonamide CAS No. 782394-54-1

2-amino-N-tert-butylethane-1-sulfonamide

Cat. No.: B2709150
CAS No.: 782394-54-1
M. Wt: 180.27
InChI Key: RCKRAFLGAVAWLS-UHFFFAOYSA-N
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Description

2-amino-N-tert-butylethane-1-sulfonamide is a chemical compound with the molecular formula C₆H₁₆N₂O₂S and a molecular weight of 180.27 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-amino-N-tert-butylethane-1-sulfonamide typically involves the reaction of tert-butylamine with ethane-1-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

2-amino-N-tert-butylethane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-tert-butylethane-1-sulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-amino-N-tert-butylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-amino-N-tert-butylethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

  • 2-amino-N-methyl-ethane-1-sulfonamide
  • 2-amino-N-ethyl-ethane-1-sulfonamide
  • 2-amino-N-isopropyl-ethane-1-sulfonamide

These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its tert-butyl group, which imparts specific steric and electronic effects that influence its reactivity and interactions .

Properties

IUPAC Name

2-amino-N-tert-butylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2S/c1-6(2,3)8-11(9,10)5-4-7/h8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKRAFLGAVAWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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